molecular formula C16H16F3NO3 B4333252 Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 864082-76-8

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B4333252
CAS No.: 864082-76-8
M. Wt: 327.30 g/mol
InChI Key: WVJREICACRLMDF-UHFFFAOYSA-N
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Description

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the use of the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . This reaction is often catalyzed by acids such as p-toluenesulfonic acid and can be promoted using microwave irradiation to increase yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by forming hydrogen bonds and other interactions . This can lead to the inhibition of enzyme activity or modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropyridine derivatives and trifluoromethyl-substituted molecules. Examples include:

Uniqueness

The uniqueness of Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3/c1-9-14(15(22)23-3)12(8-13(21)20(9)2)10-4-6-11(7-5-10)16(17,18)19/h4-7,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJREICACRLMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1C)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116746
Record name Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864082-76-8
Record name Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864082-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4,5,6-tetrahydro-1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The product from Example 5, Step 1 (200 mg, 0.638 mmol, 1.0 equiv) dissolved in 3.0 mL DMF was cooled to 0° C. in an ice bath. NaH (26 mg, 0.638 mmol, 1.0 equiv) and MeI (0.040 mL, 0.638 mmol, 1.0 equiv) were added, and the reaction mixture was warmed to room temperature over 1 hr. After 1 hr, more NaH (13 mg, 0.319 mmol, 0.5 equiv) and MeI (0.020 mL, 0.319 mmol, 0.5 equiv) were added to the reaction mixture and stirred at room temperature for 45 min. The reaction was quenched with water and diluted with EtOAc. The phases were separated, and the organic phase was washed once with satd. NaCl. The organic phase was dried over Na2SO4, filtered, and concentrated en vacuo to provide 209 mg (100%) of the title compound as a clear oil. MS (ES+) m/e 328 [M+H]+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.04 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 2
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,2-dimethyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

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